molecular formula C24H32N4O3 B2491331 N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(4-methylbenzyl)oxalamide CAS No. 941869-29-0

N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(4-methylbenzyl)oxalamide

Cat. No.: B2491331
CAS No.: 941869-29-0
M. Wt: 424.545
InChI Key: YFTDZANGUTXANY-UHFFFAOYSA-N
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Description

N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(4-methylbenzyl)oxalamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of dimethylamino, morpholino, and methylbenzyl groups, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(4-methylbenzyl)oxalamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-(dimethylamino)benzaldehyde with morpholine to form an intermediate Schiff base.

    Addition of the Benzyl Group: The intermediate is then reacted with 4-methylbenzyl chloride under basic conditions to introduce the benzyl group.

    Oxalamide Formation: Finally, the oxalamide moiety is introduced by reacting the product with oxalyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(4-methylbenzyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or hydroxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: Corresponding oxides or quinones.

    Reduction: Amines or alcohols.

    Substitution: Halogenated or hydroxylated derivatives.

Scientific Research Applications

N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(4-methylbenzyl)oxalamide has been explored for various scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Studied for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(4-methylbenzyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(4-chlorobenzyl)oxalamide
  • N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(4-fluorobenzyl)oxalamide
  • N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(4-nitrobenzyl)oxalamide

Uniqueness

N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(4-methylbenzyl)oxalamide is unique due to the presence of the methylbenzyl group, which can influence its reactivity and interaction with biological targets

Properties

IUPAC Name

N'-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-N-[(4-methylphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O3/c1-18-4-6-19(7-5-18)16-25-23(29)24(30)26-17-22(28-12-14-31-15-13-28)20-8-10-21(11-9-20)27(2)3/h4-11,22H,12-17H2,1-3H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFTDZANGUTXANY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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